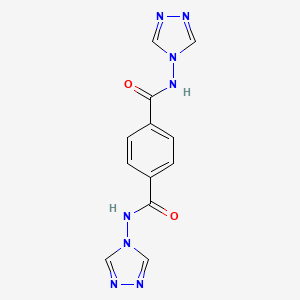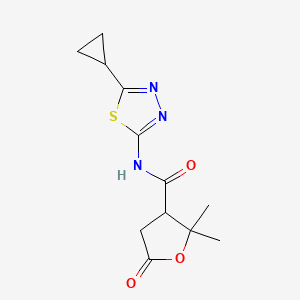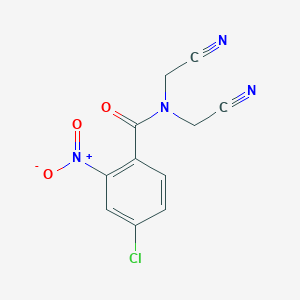
N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE typically involves the reaction of terephthalic acid with 4H-1,2,4-triazole derivatives. One common method includes the use of triflic anhydride activation followed by microwave-induced cyclodehydration. This one-pot synthesis allows for the formation of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium .
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free and environmentally benign strategy . These methods exhibit excellent substrate tolerance and are potentially viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve the use of halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions may vary, but microwave-induced cyclodehydration and oxidative cyclization are frequently employed .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation . The triazole ring allows for hydrogen bonding with different targets, improving the compound’s pharmacokinetic and pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various biological activities.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Used in the synthesis of coordination compounds.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Known for their anticancer properties.
Uniqueness
N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE stands out due to its dual triazole rings, which enhance its ability to form coordination polymers and exhibit luminescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as the detection of antibiotics and pesticides .
Properties
Molecular Formula |
C12H10N8O2 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-N,4-N-bis(1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H10N8O2/c21-11(17-19-5-13-14-6-19)9-1-2-10(4-3-9)12(22)18-20-7-15-16-8-20/h1-8H,(H,17,21)(H,18,22) |
InChI Key |
KSPWBETZASRBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NN=C2)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029086.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029099.png)

![6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11029119.png)
![(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B11029120.png)
![(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11029122.png)
![1-({4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide](/img/structure/B11029128.png)
![1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B11029137.png)

![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029142.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11029150.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)
![4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)

